AG 556

Vue d'ensemble

Description

Tyrphostin B56 est un composé synthétique connu pour son rôle d'inhibiteur sélectif de la kinase du récepteur du facteur de croissance épidermique (EGFR). Il fait partie de la famille des tyrphostines, qui sont des inhibiteurs de la tyrosine kinase. Ces composés sont importants dans l'étude des processus cellulaires et ont des applications thérapeutiques potentielles, notamment dans le traitement du cancer .

Applications De Recherche Scientifique

Tyrphostin B56 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases.

Biology: It helps in understanding cellular signaling pathways involving the epidermal growth factor receptor.

Medicine: It has potential therapeutic applications in treating cancers that overexpress the epidermal growth factor receptor.

Industry: It is used in the development of new drugs targeting tyrosine kinases .

Mécanisme D'action

Target of Action

AG 556, also known as Tyrphostin B56, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of its intrinsic protein-tyrosine kinase activity, and activation of signal transduction pathways that are involved in regulating cellular proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its target, the EGFR tyrosine kinase, by inhibiting its activity . This inhibition blocks the activation of Cdk2, a cyclin-dependent kinase that plays a crucial role in the cell cycle . By inhibiting EGFR tyrosine kinase, this compound disrupts the signaling pathways that are initiated by EGFR, thereby altering the cellular responses that are regulated by these pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR tyrosine kinase, this compound disrupts the downstream signaling events that are triggered by EGFR activation. This disruption can affect various cellular processes, including cell proliferation, differentiation, and survival . Additionally, this compound has been shown to inhibit the depupylation actions of Dop on the native substrate, FabD-Pup .

Pharmacokinetics

It is known that this compound is a small molecule, which suggests that it may have good bioavailability .

Analyse Biochimique

Biochemical Properties

AG 556 interacts with various enzymes and proteins, primarily functioning as a tyrosine kinase inhibitor . It blocks the activation of Cdk2, a cyclin-dependent kinase involved in cell cycle regulation . The nature of these interactions involves the binding of this compound to the active site of these enzymes, thereby inhibiting their activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve mean arterial pressure, left ventricular ejection fraction, cardiac output, oxygen delivery, and alveolar-arterial oxygen gradient .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits tyrosine kinase-dependent cell signaling, which is a pivotal control point in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exhibit a protective effect against ischemia-reperfusion (I/R) injury in testicular torsion . Over time, it has been shown to improve survival times, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a canine model of gram-negative septic shock, this compound improved survival times when compared to controls .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as tyrosine kinases . It may also affect metabolic flux or metabolite levels through its influence on these enzymes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

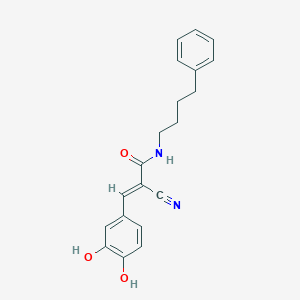

La synthèse de Tyrphostin B56 implique la réaction de la 3,4-dihydroxybenzaldéhyde avec la 4-phénylbutylamine pour former une base de Schiff intermédiaire. Ce composé intermédiaire est ensuite soumis à une condensation de Knoevenagel avec l'acide cyanoacétique pour donner le produit final . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que l'éthanol ou le méthanol, et les réactions sont effectuées sous reflux.

Méthodes de production industrielle

La production industrielle de Tyrphostin B56 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, le choix du solvant et la durée de la réaction. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Tyrphostin B56 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent le convertir en ses dérivés aminés correspondants.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe cyano.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les quinones issues de l'oxydation, les dérivés aminés issus de la réduction et divers produits substitués issus de la substitution nucléophile .

Applications de la recherche scientifique

Tyrphostin B56 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des tyrosine kinases.

Biologie : Il aide à comprendre les voies de signalisation cellulaire impliquant le récepteur du facteur de croissance épidermique.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement des cancers qui surexpriment le récepteur du facteur de croissance épidermique.

Industrie : Il est utilisé dans le développement de nouveaux médicaments ciblant les tyrosine kinases .

Mécanisme d'action

Tyrphostin B56 exerce ses effets en inhibant sélectivement la kinase du récepteur du facteur de croissance épidermique. Il se lie au site de liaison de l'ATP du récepteur, empêchant la phosphorylation des résidus de tyrosine. Cette inhibition perturbe les voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires, ce qui la rend efficace pour ralentir la croissance des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Tyrphostin A23 : Un autre inhibiteur de la tyrosine kinase, mais moins sélectif que le Tyrphostin B56.

Tyrphostin AG538 : Connu pour ses effets inhibiteurs sur le système de protéasome Pup de Mycobacterium tuberculosis.

Tyrphostin AG82 : Inhibe la phosphatidylinositol 5-phosphate 4-kinase

Unicité

Tyrphostin B56 est unique en raison de sa forte sélectivité pour la kinase du récepteur du facteur de croissance épidermique, ce qui le rend particulièrement utile dans la recherche et les applications thérapeutiques potentielles ciblant les cancers qui surexpriment ce récepteur .

Activité Biologique

AG 556, also known as a potent tyrosine kinase inhibitor , primarily targets the epidermal growth factor receptor (EGFR) . Its biological activity is characterized by its ability to inhibit EGFR kinase autophosphorylation, which is crucial for the downstream signaling pathways that regulate cell proliferation and survival. This mechanism positions this compound as a promising candidate for cancer therapies, particularly in tumors that exhibit overexpression of EGFR.

This compound binds to the ATP-binding site of the EGFR kinase, effectively blocking the phosphorylation processes necessary for receptor activation. This inhibition leads to:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing them from proliferating.

- Apoptosis : The compound promotes programmed cell death in affected cells, further contributing to its anti-cancer properties.

In Vitro Studies

Research has demonstrated that this compound inhibits EGF-induced growth in various cancer cell lines. For instance, in studies involving specific epithelial cancer cell lines, this compound showed significant reductions in cell viability and proliferation rates when compared to untreated controls. These findings underscore its potential utility in cancer research and treatment.

In Vivo Studies

A notable study investigated the effects of this compound on intimal thickening in a mouse model of vascular injury. The results indicated that mice treated with this compound exhibited:

- Reduced Intimal Thickness : Mice receiving this compound had a mean intimal thickness of , significantly lower than the observed in control groups (p < 0.05).

- No Significant Effect on Medial Area : The medial area remained unchanged between treated and control groups, suggesting a specific action of this compound on intimal hyperplasia rather than general vascular remodeling .

Case Study Overview

In a controlled study involving multiple cohorts, this compound was administered to assess its immunomodulatory effects alongside its anti-cancer properties. Key findings included:

- Increased IFN-γ Secretion : Splenocytes from this compound-treated mice showed significantly elevated levels of interferon-gamma (IFN-γ), indicating enhanced immune response.

- No Alteration in IL-4 or IL-10 Levels : Treatment did not significantly affect other cytokines like IL-4 or IL-10, suggesting a targeted immune modulation rather than broad immunosuppression .

Comparative Data Table

| Study Type | Treatment | Key Findings | Statistical Significance |

|---|---|---|---|

| In Vitro | This compound | Inhibition of EGF-induced growth | p < 0.05 |

| In Vivo | This compound | Reduced intimal thickening | p < 0.05 |

| Immunological Study | This compound | Increased IFN-γ secretion | p < 0.05 |

Propriétés

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCNJMUSWLTSCW-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149092-35-3 | |

| Record name | AG 556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B56 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.